![molecular formula C9H7NO2 B12963003 3-Phenyl-1,2-oxazol-4-ol CAS No. 21474-06-6](/img/structure/B12963003.png)
3-Phenyl-1,2-oxazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,2-oxazol-4-ol is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2-oxazol-4-ol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is carried out at room temperature, ensuring a stereospecific transformation with inversion of stereochemistry .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using flow chemistry techniques. This method involves the use of commercial manganese dioxide packed in a reactor to oxidize oxazolines to oxazoles . The flow protocol enhances safety and efficiency, providing pure products without the need for additional purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-1,2-oxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using hydrazine hydrate.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU.
Reduction: Hydrazine hydrate.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include substituted oxazoles, which exhibit enhanced biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,2-oxazol-4-ol has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of new chemical entities and complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,2-oxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or modulate receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the oxazole ring .
Vergleich Mit ähnlichen Verbindungen
Oxazole: A basic five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the positions of the oxygen and nitrogen atoms reversed.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness: 3-Phenyl-1,2-oxazol-4-ol is unique due to the presence of the phenyl group, which enhances its chemical stability and biological activity compared to other oxazole derivatives . This structural feature allows for a broader range of applications and improved efficacy in various scientific and industrial fields .
Eigenschaften
CAS-Nummer |
21474-06-6 |
---|---|
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
3-phenyl-1,2-oxazol-4-ol |
InChI |
InChI=1S/C9H7NO2/c11-8-6-12-10-9(8)7-4-2-1-3-5-7/h1-6,11H |
InChI-Schlüssel |
CHVYBAMNVKEFGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.